Desethyl Amiodarone-d4 Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

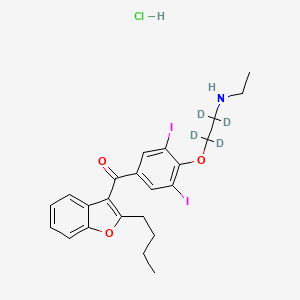

(2-butyl-1-benzofuran-3-yl)-[3,5-diiodo-4-[1,1,2,2-tetradeuterio-2-(ethylamino)ethoxy]phenyl]methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25I2NO3.ClH/c1-3-5-9-20-21(16-8-6-7-10-19(16)29-20)22(27)15-13-17(24)23(18(25)14-15)28-12-11-26-4-2;/h6-8,10,13-14,26H,3-5,9,11-12H2,1-2H3;1H/i11D2,12D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQPMJVGWGJLLG-ZYMFQSNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCNCC)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=C(C=C(C=C1I)C(=O)C2=C(OC3=CC=CC=C32)CCCC)I)NCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClI2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661885 | |

| Record name | (2-Butyl-1-benzofuran-3-yl)(4-{[2-(ethylamino)(~2~H_4_)ethyl]oxy}-3,5-diiodophenyl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

657.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189960-80-2 | |

| Record name | (2-Butyl-1-benzofuran-3-yl)(4-{[2-(ethylamino)(~2~H_4_)ethyl]oxy}-3,5-diiodophenyl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-butyl-1-benzofuran-3-yl)-[3,5-diiodo-4-[1,1,2,2-tetradeuterio-2-(ethylamino)ethoxy]phenyl]methanone;hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating Bioanalysis: A Technical Guide to Desethyl Amiodarone-d4 Hydrochloride

This in-depth technical guide serves as a crucial resource for researchers, scientists, and drug development professionals. It provides a comprehensive understanding of the chemical structure, properties, and applications of Desethyl Amiodarone-d4 Hydrochloride, a key analytical tool in the study of the widely used antiarrhythmic drug, Amiodarone.

Introduction: The Significance of a Metabolite and its Labeled Analog

Amiodarone is a potent class III antiarrhythmic agent used in the treatment of various cardiac dysrhythmias.[1] Its clinical use, however, is complex due to a narrow therapeutic window and a propensity for adverse effects, necessitating careful therapeutic drug monitoring.[2] A critical aspect of this monitoring and of pharmacokinetic studies is the quantification of not only the parent drug but also its major active metabolite, Desethylamiodarone.[3][4][5]

Desethylamiodarone is formed in the body through the action of cytochrome P450 enzymes, specifically CYP3A isoforms.[3] To accurately and reliably quantify Amiodarone and Desethylamiodarone in biological matrices, stable isotope-labeled internal standards are indispensable. This compound serves this exact purpose, providing a robust reference for analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).[3][6] The incorporation of four deuterium atoms provides a distinct mass shift, allowing it to be differentiated from the endogenous metabolite while behaving almost identically during sample preparation and chromatographic separation.

Unveiling the Chemical Structure

The chemical identity of this compound is rooted in its parent compound, Desethylamiodarone. The "-d4" designation signifies the replacement of four hydrogen atoms with deuterium atoms on the ethoxy side chain. The "Hydrochloride" indicates that it is supplied as a hydrochloride salt to improve its stability and solubility.

The systematic IUPAC name for this compound is (2-butyl-1-benzofuran-3-yl)-[3,5-diiodo-4-[1,1,2,2-tetradeuterio-2-(ethylamino)ethoxy]phenyl]methanone;hydrochloride.

The core structure consists of a benzofuran ring system linked to a di-iodinated phenyl ring via a ketone group. The butyl group is attached to the benzofuran ring, and the deuterated ethylaminoethoxy side chain is attached to the phenyl ring.

Physicochemical Properties at a Glance

A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in analytical methods.

| Property | Value | Source(s) |

| Molecular Formula | C23H21D4I2NO3•HCl | [7] |

| Molecular Weight | ~657.74 g/mol | [7][8] |

| CAS Number | 1189960-80-2 | [3] |

| Unlabeled CAS Number | 96027-74-6 | [7][9] |

| Appearance | Crystalline solid | [1] |

| Storage Temperature | -20°C | |

| Purity | >95% (by HPLC) |

The Role in Quantitative Bioanalysis: A Methodological Overview

The primary application of this compound is as an internal standard in the quantitative analysis of Amiodarone and its metabolite, Desethylamiodarone, in biological samples like plasma, urine, and tissues.[6][10] Its utility stems from the principles of isotope dilution mass spectrometry.

Experimental Protocol: A Generalized LC-MS/MS Workflow

Below is a representative step-by-step methodology for the quantification of Desethylamiodarone using its deuterated analog as an internal standard.

-

Sample Preparation:

-

A known amount of this compound (the internal standard) is spiked into the biological sample (e.g., plasma).

-

Proteins are precipitated from the sample, typically using a solvent like acetonitrile.

-

The sample is centrifuged, and the supernatant containing the analyte and internal standard is collected.

-

-

Chromatographic Separation:

-

The supernatant is injected into a high-performance liquid chromatography (HPLC) system.

-

A C18 reverse-phase column is commonly used for separation.

-

A mobile phase consisting of a mixture of organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer is used to elute the compounds.

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS).

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the precursor-to-product ion transitions for both Desethylamiodarone and Desethyl Amiodarone-d4.

-

-

Quantification:

-

The peak area ratio of the analyte (Desethylamiodarone) to the internal standard (Desethyl Amiodarone-d4) is calculated.

-

This ratio is then used to determine the concentration of the analyte in the original sample by comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

-

Visualizing the Metabolic and Analytical Pathway

The following diagram illustrates the metabolic conversion of Amiodarone to Desethylamiodarone and the subsequent use of the deuterated internal standard in a typical bioanalytical workflow.

Caption: Metabolic pathway of Amiodarone and its analysis using a deuterated standard.

Conclusion

This compound is a meticulously designed and indispensable tool for the accurate quantification of Amiodarone's primary active metabolite. Its chemical structure, with the strategic placement of deuterium atoms, ensures its efficacy as an internal standard in modern bioanalytical techniques. A thorough understanding of its properties and application is paramount for researchers and clinicians working to optimize Amiodarone therapy and ensure patient safety.

References

-

Chemsrc. This compound. [Link]

-

U.S. Department of Energy, Office of Scientific and Technical Information. Quantitation of Amiodarone and N-desethylamiodarone in Single HepG2 Cells by Single-Cell Printing-Liquid Vortex Capture-Mass Spectrometry. [Link]

-

National Center for Biotechnology Information. Desethylamiodarone hydrochloride. PubChem Compound Summary for CID 178801. [Link]

-

Pollak, P. T., & Zipes, D. P. (1991). A systematic review and critical comparison of internal standards for the routine liquid chromatographic assay of amiodarone and desethylamiodarone. Therapeutic Drug Monitoring, 13(3), 189–196. [Link]

-

Plomp, T. A., van Rossum, J. M., & Maes, R. A. (1984). Simultaneous determination of amiodarone and its major metabolite desethylamiodarone in plasma, urine and tissues by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 305(1), 143–153. [Link]

-

ResearchGate. Preparation and Purification of Desethylamiodarone Hydrochloride. [Link]

-

National Center for Biotechnology Information. Amiodarone-d4 Hydrochloride. PubChem Compound Summary for CID 45038158. [Link]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. A systematic review and critical comparison of internal standards for the routine liquid chromatographic assay of amiodarone and desethylamiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Desethyl Amiodarone Hydrochloride | 96027-74-6 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. osti.gov [osti.gov]

- 7. scbt.com [scbt.com]

- 8. This compound | CAS#:1189960-80-2 | Chemsrc [chemsrc.com]

- 9. mono-N-Desethylamiodarone-D4 hydrochloride - Acanthus Research [acanthusresearch.com]

- 10. Simultaneous determination of amiodarone and its major metabolite desethylamiodarone in plasma, urine and tissues by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Desethyl Amiodarone-d4 Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive, technically detailed methodology for the synthesis and purification of Desethyl Amiodarone-d4 Hydrochloride. Desethylamiodarone is the principal active metabolite of the potent antiarrhythmic agent Amiodarone, and the deuterated form serves as an invaluable internal standard for pharmacokinetic and metabolic studies.[1][2] The protocols herein are presented with an emphasis on the underlying chemical principles and rationale, ensuring a reproducible and high-purity outcome. We will cover a robust N-dealkylation strategy, rigorous purification techniques, and definitive analytical characterization.

Introduction: The Rationale for Desethyl Amiodarone-d4

Amiodarone is a cornerstone therapy for severe cardiac arrhythmias, but its clinical use is complicated by a complex pharmacokinetic profile and the significant pharmacological activity of its major metabolite, Desethylamiodarone.[3][4] To accurately quantify the parent drug and its metabolite in biological matrices—a critical task in therapeutic drug monitoring and clinical trials—a stable isotope-labeled internal standard is indispensable.

This compound fills this role perfectly. The incorporation of four deuterium atoms creates a molecule chemically identical to the analyte in terms of chromatographic behavior but easily distinguishable by mass spectrometry due to the mass shift.[5] This mass difference is the key to correcting for variability in sample preparation and instrument response. The deuterium-carbon bond is also stronger than the protium-carbon bond, a phenomenon known as the Kinetic Isotope Effect (KIE), which can enhance metabolic stability, a desirable trait in drug development.[6][7]

This guide details a proven synthetic route starting from Amiodarone, a process centered on a highly selective N-de-ethylation reaction.

Part 1: The Synthetic Strategy

The core of this synthesis is the selective removal of one N-ethyl group from the Amiodarone backbone. While several dealkylation methods exist, the use of 1-chloroethyl chloroformate provides a facile and high-yield pathway with minimal side-product formation.[3][8] The overall workflow is a multi-step process that ensures the final product meets the stringent purity requirements for an analytical standard.

Caption: High-level workflow for the synthesis of Desethyl Amiodarone-d4 HCl.

Part 2: Experimental Protocols

These protocols are designed to be self-validating, with clear endpoints and checkpoints. The starting material for this synthesis is presumed to be a custom-synthesized Amiodarone-d4 Hydrochloride, where the deuterium labels are on the ethyl group that is not removed.

2.1: Preparation of the Amiodarone-d4 Free Base

Rationale: The N-dealkylation reaction requires the amine to be in its free base form to act as a nucleophile. The commercially available hydrochloride salt is first neutralized to liberate the reactive tertiary amine.

Protocol:

-

Dissolve Amiodarone-d4 Hydrochloride (1 equivalent) in a biphasic mixture of saturated aqueous sodium bicarbonate and ethyl acetate (1:1 v/v).

-

Stir the mixture vigorously for 30-45 minutes at room temperature. The bicarbonate neutralizes the HCl salt, partitioning the organic free base into the ethyl acetate layer.

-

Separate the organic layer.

-

Wash the organic layer with brine, then dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solution in vacuo to yield the Amiodarone-d4 free base (typically a yellow liquid or oil). This product is used directly in the next step without further purification.

2.2: N-de-ethylation with 1-Chloroethyl Chloroformate

Rationale: This reaction proceeds via a two-step mechanism. First, the tertiary amine attacks the chloroformate, displacing a chloride ion to form a carbamate intermediate. Subsequent treatment with a protic solvent like methanol cleaves this intermediate to yield the secondary amine hydrochloride. 1-Chloroethyl chloroformate is particularly effective for this transformation.[3][9]

Protocol:

-

Dissolve the crude Amiodarone-d4 free base (1 equivalent) in dry toluene.

-

Add 1-chloroethyl chloroformate (approximately 5 equivalents) to the solution with stirring.

-

Reflux the reaction mixture for 16-20 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and concentrate under reduced pressure to remove the toluene and excess reagent. The resulting residue is the crude Desethyl Amiodarone-d4.

Part 3: Purification and Salt Formation

Rationale: Purification is the most critical stage for ensuring the final product is suitable as an analytical standard. Flash column chromatography is an effective technique for separating the desired secondary amine from any unreacted starting material and other impurities.[10] Following purification, the stable and crystalline hydrochloride salt is formed.[11]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Amiodarone and Desethylamiodarone | MLabs [mlabs.umich.edu]

- 3. tandfonline.com [tandfonline.com]

- 4. Frontiers | Effects of Amiodarone and N-desethylamiodarone on Cardiac Voltage-Gated Sodium Channels [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 7. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Purification & Separation | Chromatography | HPLC | CDMO [pharmacompass.com]

- 11. Hydrochloride - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Desethyl Amiodarone-d4 Hydrochloride: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of a Labeled Metabolite

Desethyl Amiodarone-d4 Hydrochloride is the deuterated form of Desethylamiodarone, the major and pharmacologically active metabolite of the potent class III antiarrhythmic agent, Amiodarone.[1][2][3] Amiodarone is widely prescribed for the management of various cardiac arrhythmias, but its use is complicated by a narrow therapeutic window and significant inter-individual pharmacokinetic variability.[4] This necessitates Therapeutic Drug Monitoring (TDM) to optimize dosing and minimize toxicity. The accurate quantification of both the parent drug, Amiodarone, and its primary metabolite, Desethylamiodarone, in biological matrices is therefore of paramount importance for clinical efficacy and patient safety.

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, with a primary focus on its application as an internal standard in bioanalytical method development and validation. As a stable isotope-labeled (SIL) internal standard, it represents the gold standard for quantitative analysis by mass spectrometry, offering unparalleled accuracy and precision.[5][6]

Core Properties of this compound

This compound is a synthetic compound where four hydrogen atoms on the ethylaminoethoxy side chain of Desethylamiodarone have been replaced with deuterium atoms.[7] This isotopic substitution renders the molecule chemically identical to the endogenous metabolite but with a distinct, higher molecular weight, making it an ideal internal standard for mass spectrometry-based assays.[5]

Physical and Chemical Data Summary

| Property | Value | Source(s) |

| Chemical Name | (2-butyl-1-benzofuran-3-yl)-[3,5-diiodo-4-[1,1,2,2-tetradeuterio-2-(ethylamino)ethoxy]phenyl]methanone;hydrochloride | [7] |

| Molecular Formula | C₂₃H₂₁D₄I₂NO₃·HCl | [6] |

| Molecular Weight | 657.74 g/mol | [6][8] |

| CAS Number | 1189960-80-2 | [3][8] |

| Unlabeled CAS | 96027-74-6 | [3][7] |

| Appearance | White to Light Brown Solid; Light-Yellow Syrup | [9][10] |

| Purity | >95% (HPLC) | [7] |

| Storage Temperature | -20°C | [7] |

| Solubility (of unlabeled form) | DMF: 10 mg/ml; DMSO: 10 mg/ml; Ethanol: 5 mg/ml | [1][2] |

| Melting Point (of unlabeled form) | 176-178°C | [11] |

Chemical Stability and Isotopic Purity

The chemical stability of this compound is a key attribute for its function as an internal standard. The carbon-deuterium (C-D) bonds are stronger than the corresponding carbon-hydrogen (C-H) bonds, which contributes to the overall stability of the molecule and reduces the risk of isotopic exchange.[5] The deuterium labels are strategically placed on non-exchangeable positions of the molecule, ensuring that they are not lost during sample preparation, chromatography, or ionization.[4] This is a critical aspect, as the loss of deuterium would compromise the accuracy of the quantitative analysis.[12] For reliable results in analytical methods, it is essential that deuterated standards possess high isotopic enrichment (typically ≥98%) and high chemical purity (>99%).[6]

The Role in Bioanalytical Methodologies

The primary application of this compound is as an internal standard in the quantitative analysis of Desethylamiodarone and its parent drug, Amiodarone, in biological samples such as plasma, serum, and tissues.[3] Stable isotope-labeled internal standards are considered the "gold standard" in quantitative mass spectrometry because they closely mimic the analyte's behavior throughout the entire analytical process.[5]

This includes:

-

Sample Extraction: Compensating for any loss of analyte during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

Chromatographic Separation: Co-eluting with the analyte, which helps to correct for matrix effects in the liquid chromatography system.

-

Mass Spectrometric Ionization: Experiencing similar ionization efficiency and potential ion suppression or enhancement in the mass spectrometer source.

By adding a known amount of this compound to the unknown sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal can be used to calculate the analyte's concentration with high accuracy, effectively normalizing for any variations in the analytical process.

Metabolic Pathway and a Role for the Internal Standard

The following diagram illustrates the metabolic conversion of Amiodarone to Desethylamiodarone and the subsequent use of this compound as an internal standard for its quantification.

Caption: Metabolic pathway of Amiodarone and the role of the deuterated internal standard.

Experimental Protocol: Quantification in Human Plasma by LC-MS/MS

The following is a representative protocol for the simultaneous determination of Amiodarone and Desethylamiodarone in human plasma using their respective deuterated internal standards. This protocol is synthesized from established methodologies in the scientific literature.

Materials and Reagents

-

This compound

-

Amiodarone-d4 Hydrochloride (as internal standard for Amiodarone)

-

Reference standards of Amiodarone and Desethylamiodarone

-

Human plasma (blank, and for calibration curve and quality control samples)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Water (LC-MS grade)

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Amiodarone, Desethylamiodarone, Amiodarone-d4, and this compound in methanol.

-

Working Standard Solution: Prepare a series of working standard solutions by serially diluting the stock solutions of Amiodarone and Desethylamiodarone with a 50:50 mixture of methanol and water to create calibration curve standards.

-

Internal Standard Working Solution: Prepare a working solution containing both Amiodarone-d4 and this compound at an appropriate concentration (e.g., 100 ng/mL) in a 50:50 mixture of methanol and water.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibrator, quality control, or unknown), add 25 µL of the internal standard working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject a portion into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A suitable gradient to separate the analytes from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

Amiodarone: Q1 -> Q3

-

Amiodarone-d4: Q1 -> Q3

-

Desethylamiodarone: Q1 -> Q3

-

Desethyl Amiodarone-d4: Q1 -> Q3

-

Specific m/z values for precursor and product ions should be optimized for the instrument in use.

-

-

Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators.

-

Use a weighted linear regression model to fit the calibration curve.

-

Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. N-Desethylamiodarone (hydrochloride) | CAS 96027-74-6 | Cayman Chemical | Biomol.com [biomol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. resolvemass.ca [resolvemass.ca]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. This compound | LGC Standards [lgcstandards.com]

- 9. N-Desethylamiodarone-D4 HCl CAS#: 1189960-80-2 [amp.chemicalbook.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. Desethyl Amiodarone Hydrochloride | 96027-74-6 [chemicalbook.com]

- 12. hilarispublisher.com [hilarispublisher.com]

A Technical Guide to the Stability and Storage of Desethyl Amiodarone-d4 Hydrochloride

This document provides an in-depth technical overview of the critical stability characteristics and optimal storage conditions for Desethyl Amiodarone-d4 Hydrochloride. As a deuterated internal standard and a key metabolite of Amiodarone, the integrity of this reference material is paramount for the accuracy and reproducibility of pharmacokinetic, metabolic, and clinical toxicology studies. This guide is intended for researchers, analytical scientists, and drug development professionals who handle and utilize this compound, offering field-proven insights grounded in established scientific principles.

Introduction: The Analytical Imperative for Stability

This compound is the stable isotope-labeled analogue of Desethylamiodarone, the major active metabolite of the potent antiarrhythmic agent, Amiodarone.[1][2] Its primary application is as an internal standard in mass spectrometry-based quantitative analyses (e.g., LC-MS), where its chemical similarity and mass shift allow for precise correction of analytical variability.[2][3]

The central premise of using a stable isotope-labeled internal standard is that it behaves identically to the analyte of interest during sample extraction, derivatization, and ionization. This premise holds true only if the standard itself is chemically stable and its purity is known and maintained. Degradation of the reference standard can lead to a cascade of analytical errors, including inaccurate calibration curves, underestimation of the analyte concentration, and the potential misidentification of degradants as new metabolites. Therefore, a comprehensive understanding of its stability profile is not merely a matter of good laboratory practice but a prerequisite for generating valid and reliable data.

Chemical and Physical Profile

A clear understanding of the fundamental properties of this compound is the foundation for developing appropriate handling and storage strategies.

| Property | Value | Source(s) |

| Chemical Name | (2-butyl-1-benzofuran-3-yl)-[3,5-diiodo-4-[1,1,2,2-tetradeuterio-2-(ethylamino)ethoxy]phenyl]methanone;hydrochloride | [4] |

| CAS Number | 1189960-80-2 | [4] |

| Molecular Formula | C₂₃H₂₁D₄I₂NO₃ · HCl | [4] |

| Molecular Weight | 657.74 g/mol | [4] |

| Parent Compound | Amiodarone Hydrochloride (CAS: 19774-82-4) | [4] |

| Product Format | Neat Solid (Crystalline Powder) | [4] |

| Typical Purity | >95% (by HPLC) | [4] |

Core Stability Principles and the Role of Deuteration

The stability of a molecule is dictated by its inherent chemical structure and its reactivity with environmental factors such as temperature, pH, light, and oxygen.

The Kinetic Isotope Effect (KIE)

Deuteration, the substitution of hydrogen (¹H) with its heavier isotope deuterium (²H or D), is a common strategy in drug development to improve metabolic stability.[5][6] This is due to the kinetic isotope effect: the carbon-deuterium (C-D) bond has a lower vibrational frequency and thus a higher activation energy for cleavage than a carbon-hydrogen (C-H) bond.[7] If the cleavage of this bond is the rate-determining step in a metabolic pathway, deuteration can significantly slow down the reaction, prolonging the drug's half-life.[7][8]

However, it is a critical misconception to assume that deuteration renders a molecule immune to chemical degradation. The KIE primarily influences metabolic pathways involving enzymatic C-H bond cleavage. It offers little to no protection against degradation driven by hydrolysis, oxidation, or photolysis, where other parts of the molecule are the primary sites of reaction. For Desethyl Amiodarone-d4, the deuteration is on the ethoxy side chain, but the molecule's stability is largely governed by the benzofuran and di-iodophenyl ketone structures inherited from Amiodarone.

Inferred Degradation Profile from Amiodarone

Extensive research on the parent drug, Amiodarone, provides a robust predictive framework for the stability of its deuterated metabolite. Studies consistently show that Amiodarone is susceptible to degradation under several conditions:

-

Alkaline Hydrolysis: The molecule is particularly vulnerable to degradation in basic conditions.[9][10]

-

Oxidation: It readily degrades in the presence of oxidizing agents like hydrogen peroxide (H₂O₂).[9][10]

-

Photolysis: As a haloaryl derivative, the molecule can undergo photolytic degradation upon exposure to UV and visible light.[9][10]

-

Thermal Stress: Elevated temperatures can induce degradation.[11]

Conversely, Amiodarone demonstrates relative stability under acidic conditions.[9][12] We must therefore assume this compound shares this susceptibility profile.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the first line of defense against degradation.

Long-Term Storage (Neat Material)

The consensus from suppliers of this compound is to store the neat (solid) material at -20°C .[4]

Table of Recommended Storage Conditions:

| Condition | Recommendation | Rationale |

|---|---|---|

| Temperature | -20°C | Minimizes thermal degradation and slows down potential solid-state reactions. |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) if possible. | Protects from atmospheric moisture and oxygen, reducing the risk of hydrolysis and oxidation. |

| Light | Protect from light by using an amber vial and storing in a dark location (e.g., inside a box). | Prevents photolytic degradation.[13] |

Handling and Solution Preparation

-

Equilibration: Before opening, allow the vial to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold solid, which can initiate hydrolysis.

-

Weighing: Handle the powder in a controlled environment with low humidity. A glove box is ideal.

-

Solvent Selection: Prepare stock solutions in a high-purity, anhydrous solvent such as DMSO, methanol, or acetonitrile. The hydrochloride salt form confers solubility in polar solvents.

-

Short-Term Storage (In Solution): Once in solution, the compound is more susceptible to degradation. Store stock solutions at -20°C or -80°C in tightly capped vials. Use fresh working solutions for each experiment and avoid repeated freeze-thaw cycles.

Validating Stability: The Forced Degradation Framework

To empirically determine the stability of this compound and develop a stability-indicating analytical method, a forced degradation (or stress testing) study is essential.[14][15] These studies, guided by ICH principles, deliberately expose the compound to harsh conditions to identify potential degradation products and pathways.[16][17] The goal is to achieve a modest level of degradation, typically in the 5-20% range, to ensure that primary degradants are formed without destroying the molecule entirely.[16][18]

Caption: Workflow for a forced degradation study.

Experimental Protocols for Stability Assessment

The following protocols provide a robust starting point for investigating the stability of this compound.

Protocol 1: Stock Solution Preparation

-

Objective: To prepare a well-defined stock solution for use in all stress tests.

-

Procedure:

-

Accurately weigh approximately 1.0 mg of this compound.

-

Dissolve the solid in a minimal amount of a co-solvent like anhydrous DMSO or methanol if needed, as direct dissolution in aqueous media can be slow.[9]

-

Quantitatively transfer the solution to a 1 mL volumetric flask.

-

Bring the solution to final volume with a 50:50 mixture of acetonitrile and water to achieve a final concentration of 1 mg/mL.[18]

-

Vortex thoroughly to ensure complete dissolution. This is the stock solution.

-

Protocol 2: Hydrolytic Degradation

-

Objective: To assess stability against acid and base-catalyzed hydrolysis.

-

Acidic Conditions:

-

Mix 0.5 mL of the stock solution with 0.5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).

-

Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH before analysis to halt the reaction.

-

-

Alkaline Conditions:

-

Mix 0.5 mL of the stock solution with 0.5 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

-

Incubate at 60°C.[9]

-

Withdraw aliquots at time points (expect faster degradation, e.g., 1, 4, 12 hours).

-

Neutralize the aliquot with an equivalent amount of 0.1 M HCl before analysis.

-

Protocol 3: Oxidative Degradation

-

Objective: To evaluate susceptibility to oxidation.

-

Procedure:

-

Mix 0.5 mL of the stock solution with 0.5 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.[9][11]

-

Keep the solution at room temperature, protected from light.

-

Monitor the reaction by withdrawing aliquots at specified time points (e.g., 2, 8, 24 hours) for immediate analysis.

-

Protocol 4: Thermal Degradation

-

Objective: To assess the effect of heat on the solid and solution states.

-

Solid State: Place an open vial containing the neat powder in an oven at 80°C for a defined period (e.g., 7 days). After exposure, prepare a solution and analyze.

-

Solution State: Incubate a sealed vial of the stock solution in an oven at 60°C.[11] Withdraw aliquots at specified time points (e.g., 1, 3, 7 days) for analysis.

Protocol 5: Photostability

-

Objective: To determine degradation caused by light exposure, following ICH Q1B guidelines.[18]

-

Procedure:

-

Expose a sample of the stock solution in a chemically inert, transparent container (e.g., quartz cuvette) to a light source capable of emitting both UV and visible light.

-

The total illumination should be not less than 1.2 million lux hours (visible) and 200 watt hours per square meter (UV-A).[9]

-

Simultaneously, run a control sample protected from light (e.g., wrapped in aluminum foil) under the same temperature conditions.

-

Analyze both samples after the exposure period.

-

Anticipated Degradation Pathways

Based on the known chemistry of Amiodarone, the primary points of attack for degradation are the ether linkage and the benzofuran ring system.

Caption: Potential degradation routes for Desethyl Amiodarone-d4.

Under basic hydrolysis, a likely pathway is the cleavage of the ether bond, resulting in a phenolic compound and the deuterated aminoethoxy side chain.[10] Oxidation may target the tertiary amine to form an N-oxide or affect the benzofuran ring.[10] Identifying these products requires high-resolution mass spectrometry (LC-MS/MS) to determine their exact mass and fragmentation patterns.

Conclusion: A Protocol for Integrity

The stability of this compound is not an absolute property but a function of its environment. While deuteration provides metabolic stability, it does not confer chemical inertness. This guide has established that the primary risks to the integrity of this standard are exposure to elevated temperatures, basic pH, oxidizing agents, and light.

By implementing the recommended storage protocol of -20°C in a dark, dry environment and adhering to meticulous handling procedures, researchers can significantly mitigate the risk of degradation.[4] For applications requiring the highest degree of confidence, conducting a limited forced degradation study to validate the stability-indicating nature of the chosen analytical method is strongly advised. Ultimately, safeguarding the chemical integrity of this critical reference material is fundamental to ensuring the accuracy and validity of the resulting scientific data.

References

-

Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). International Journal of Applied Pharmaceutics. [Link]

-

Amiodarone | Deranged Physiology. (2024). Deranged Physiology. [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (2006). BioProcess International. [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. [Link]

-

Stability-indicating HPLC method for determination of amiodarone hydrochloride and its impurities in tablets: a detailed forced degradation study. (2015). SciELO. [Link]

-

Forced Degradation Studies. (2016). MedCrave online. [Link]

-

Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (2023). Pharmaguideline. [Link]

-

Thermal behavior study and decomposition kinetics of amiodarone hydrochloride under isothermal conditions. (2015). Taylor & Francis Online. [Link]

-

Beyond-Use Dates Assignment for Pharmaceutical Preparations: Example of Low-Dose Amiodarone Capsules. (2021). PMC - PubMed Central. [Link]

-

Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. (2024). ACS Publications. [Link]

-

Impurity Profiling of Amiodarone using X500R QTOF System. SCIEX. [Link]

-

Safety Data Sheet Amiodarone HCl. Metasci. [Link]

-

Deuterated Compounds | Stable Isotope-Labeled Standards. Pharmaffiliates. [Link]

-

Deuterium isotope effects on the stability of the demyelination PET tracer 3F4AP. (2022). SNMMI. [Link]

Sources

- 1. derangedphysiology.com [derangedphysiology.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 6. Deuterium isotope effects on the stability of the demyelination PET tracer 3F4AP | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scielo.br [scielo.br]

- 10. tandfonline.com [tandfonline.com]

- 11. Beyond-Use Dates Assignment for Pharmaceutical Preparations: Example of Low-Dose Amiodarone Capsules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sciex.com [sciex.com]

- 13. sds.metasci.ca [sds.metasci.ca]

- 14. biopharminternational.com [biopharminternational.com]

- 15. acdlabs.com [acdlabs.com]

- 16. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

A Comparative Mechanistic Analysis of Amiodarone and its Active Metabolite, Desethylamiodarone

Introduction: The Complex Pharmacology of a Potent Antiarrhythmic

Amiodarone (AMD) stands as a highly effective antiarrhythmic agent, often reserved for managing life-threatening ventricular arrhythmias and refractory atrial fibrillation.[1][2] Its clinical utility, however, is shadowed by a complex pharmacological profile and a significant potential for adverse effects, particularly with long-term administration.[1][3] A crucial aspect of understanding amiodarone's multifaceted actions lies in the significant contribution of its primary and pharmacologically active metabolite, N-desethylamiodarone (DEA).[4][5] This technical guide provides an in-depth, comparative analysis of the mechanisms of action of amiodarone and desethylamiodarone, offering a granular perspective for researchers, scientists, and drug development professionals. We will dissect their differential effects on cardiac electrophysiology, receptor interactions, and cellular processes, supported by experimental evidence and methodologies.

The delayed onset of amiodarone's full antiarrhythmic effect has long suggested a role for its metabolites, which accumulate in plasma and tissues over time.[4][6] Indeed, desethylamiodarone is not merely a breakdown product but a potent cardioactive compound in its own right, exhibiting a distinct and, in some cases, more pronounced pharmacological profile than its parent drug.[6][7] This guide will illuminate the nuanced interplay between these two molecules, providing a framework for understanding the therapeutic efficacy and toxicity associated with amiodarone therapy.

Comparative Electrophysiological Profiles: A Multi-Channel Blockade

Both amiodarone and desethylamiodarone exert their antiarrhythmic effects through a complex interaction with multiple cardiac ion channels, a characteristic that places them in a unique position among antiarrhythmic drugs, with properties of all four Vaughan-Williams classes.[1][2] However, the potency and specific effects on these channels differ between the parent compound and its metabolite.

Sodium Channel Blockade (Class I Action)

Amiodarone and desethylamiodarone are both potent blockers of cardiac voltage-gated sodium channels (NaV1.5), a key mechanism in slowing conduction velocity and suppressing ectopic activity.[1][2] Studies have shown that both compounds block the peak sodium current (INa,P).[1] Interestingly, some research suggests that desethylamiodarone may have a more pronounced effect on certain aspects of sodium channel function. For instance, both drugs have been shown to increase the late sodium current (INa,L) and window currents, which could contribute to pro-arrhythmic effects under certain conditions.[2][8] Some studies indicate that desethylamiodarone might have a greater pro-arrhythmic potential than amiodarone due to these effects.[2][9]

Beta-Adrenergic Receptor Antagonism (Class II Action)

Both amiodarone and desethylamiodarone exhibit non-competitive antagonistic effects at beta-adrenergic receptors. This antiadrenergic action contributes to their ability to reduce heart rate and myocardial oxygen consumption. Desethylamiodarone has been shown to be more potent than amiodarone in reducing beta-adrenoceptor density in rabbit myocardium.[10] This enhanced beta-blocking activity of the metabolite likely contributes significantly to the overall clinical effect observed during chronic amiodarone therapy.[10]

Potassium Channel Blockade (Class III Action): The Hallmark of Amiodarone

The defining characteristic of amiodarone is its ability to prolong the action potential duration (APD) and the effective refractory period (ERP) in cardiac tissues, a classic Class III antiarrhythmic effect.[11] This is primarily achieved through the blockade of various potassium channels, including the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current. Both amiodarone and desethylamiodarone contribute to this effect.[11] During chronic administration in rabbits, both compounds were found to significantly increase the ventricular APD and ERP.[11] Some studies suggest that the Class III effects observed during long-term treatment may be largely attributable to the accumulation of desethylamiodarone.[4]

Calcium Channel Blockade (Class IV Action)

Amiodarone exhibits calcium channel blocking properties, contributing to its negative chronotropic and dromotropic effects (slowing of sinus rate and atrioventricular conduction).[12] This effect is particularly relevant for its acute actions. In contrast, desethylamiodarone appears to be a much weaker calcium channel antagonist.[12] Studies have shown that amiodarone, but not desethylamiodarone, is a potent competitor at dihydropyridine and phenylalkylamine calcium antagonist binding sites.[12] This suggests that the acute effects of amiodarone on the sinus and atrioventricular nodes are primarily mediated by the parent drug itself.[12]

Pharmacokinetics and Cellular Accumulation: A Tale of Two Lipophilic Compounds

Amiodarone is metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes such as CYP3A4 and CYP1A1, to form desethylamiodarone.[13] Both amiodarone and desethylamiodarone are highly lipophilic and exhibit extensive tissue distribution, with long elimination half-lives.[3][14][15] Desethylamiodarone generally has an even longer elimination half-life than amiodarone.[16][17]

This high lipophilicity leads to significant accumulation in various tissues, including the heart, lung, liver, and adipose tissue.[14][15][18] Studies in cultured human cells have shown that the cellular accumulation of desethylamiodarone is higher than that of amiodarone.[19] This preferential accumulation and retention of desethylamiodarone, particularly within acidic intracellular compartments like lysosomes, is thought to play a crucial role in both the long-term efficacy and the chronic toxicity of amiodarone therapy.[19][20]

Differential Contributions to Toxicity

The accumulation of both amiodarone and desethylamiodarone is linked to the development of adverse effects, most notably pulmonary and hepatic toxicity.[7][21] Both compounds can induce phospholipidosis, a condition characterized by the intracellular accumulation of phospholipids in the form of myelinoid inclusion bodies.[7][19][22] This is thought to result from the inhibition of lysosomal phospholipases.[19]

Several studies have indicated that desethylamiodarone is significantly more toxic than amiodarone on a molar basis.[7][23] In isolated hepatocytes, desethylamiodarone was found to cause cell death in a concentration-dependent manner and was more potent than amiodarone.[7] Similarly, in human peripheral lung epithelial cells, desethylamiodarone was shown to have a greater toxic potency than amiodarone.[24] Desethylamiodarone appears to activate both necrotic and apoptotic cell death pathways, whereas amiodarone primarily induces necrosis.[21] The higher cytotoxicity of desethylamiodarone, coupled with its extensive tissue accumulation, strongly suggests that the metabolite is a key mediator of amiodarone-induced organ toxicity.[7][23]

Quantitative Comparison of Amiodarone and Desethylamiodarone

| Parameter | Amiodarone | Desethylamiodarone | Key Insights |

| Primary Mechanism | Multi-ion channel blocker (Classes I, II, III, IV) | Multi-ion channel blocker (Classes I, II, III) | Both have broad-spectrum antiarrhythmic actions.[1][2] |

| Sodium Channel Block | Blocks peak and affects late sodium current | Blocks peak and has a more pronounced effect on late sodium current, potentially leading to pro-arrhythmic effects.[1][2][9] | DEA may have a more complex and potentially pro-arrhythmic sodium channel blocking profile. |

| Beta-Adrenergic Block | Non-competitive antagonist | More potent non-competitive antagonist | DEA is a more potent beta-blocker, contributing significantly to the chronic effects of amiodarone therapy.[10] |

| Potassium Channel Block | Prolongs action potential duration and effective refractory period | Also prolongs action potential duration and effective refractory period, with its accumulation being a major contributor to the chronic Class III effects.[4][11] | Both contribute to the hallmark Class III action of amiodarone. |

| Calcium Channel Block | Potent blocker | Weak blocker | The acute negative chronotropic and dromotropic effects are primarily due to amiodarone.[12] |

| Cellular Accumulation | High | Higher than amiodarone | DEA's greater accumulation and retention likely contribute to both its long-term efficacy and toxicity.[19][20] |

| Toxicity | Can induce phospholipidosis and organ damage | More cytotoxic than amiodarone, inducing both apoptosis and necrosis.[7][21][23] | DEA is a major driver of amiodarone-related toxicity. |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Characterization

This protocol is fundamental for dissecting the specific effects of amiodarone and desethylamiodarone on individual cardiac ion channels.

Objective: To measure the effects of amiodarone and desethylamiodarone on cardiac sodium, potassium, and calcium currents in isolated cardiomyocytes or cell lines expressing specific ion channels.

Methodology:

-

Cell Preparation: Isolate ventricular myocytes from animal models (e.g., guinea pig, rabbit) or use a stable cell line (e.g., HEK293) expressing the human cardiac ion channel of interest (e.g., hNaV1.5, hERG, hCaV1.2).

-

Electrophysiological Recording:

-

Perform whole-cell patch-clamp recordings using a patch-clamp amplifier and data acquisition system.[9]

-

Use specific pipette and bath solutions to isolate the desired ionic current. For example, to record sodium currents, the external solution would contain NaCl as the primary charge carrier, while potassium and calcium channel blockers would be included to eliminate contaminating currents.[9]

-

Maintain cells at a holding potential and apply specific voltage protocols to elicit the ionic currents of interest.

-

-

Drug Application:

-

Prepare stock solutions of amiodarone and desethylamiodarone in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the extracellular solution.[1]

-

Perfuse the cells with the drug-containing solution and allow for equilibration before recording.

-

-

Data Analysis:

-

Measure the peak current amplitude, current-voltage (I-V) relationship, and gating kinetics (activation, inactivation) in the presence and absence of the compounds.

-

Construct concentration-response curves to determine the IC50 values for channel blockade.

-

Cellular Toxicity and Phospholipidosis Assessment

This protocol allows for the quantitative comparison of the cytotoxic effects of amiodarone and desethylamiodarone.

Objective: To assess and compare the cytotoxicity and induction of phospholipidosis by amiodarone and desethylamiodarone in a relevant cell line (e.g., hepatocytes, lung epithelial cells).

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., HepG2 human hepatoma cells, HPL1A human peripheral lung epithelial cells) in the appropriate growth medium.[7][21]

-

Drug Treatment: Treat the cells with a range of concentrations of amiodarone and desethylamiodarone for various time points (e.g., 24, 48, 72 hours).[7]

-

Cytotoxicity Assay (Lactate Dehydrogenase - LDH Release):

-

Collect the cell culture supernatant at the end of the treatment period.

-

Measure the activity of LDH released from damaged cells into the supernatant using a commercially available LDH cytotoxicity assay kit.[7]

-

Lyse the remaining cells to measure the maximum LDH release and calculate the percentage of cytotoxicity.

-

-

Phospholipidosis Assessment (Nile Red Staining):

-

Fix the treated cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Stain the cells with Nile Red, a fluorescent dye that stains intracellular lipid droplets.

-

Visualize and quantify the fluorescence intensity using fluorescence microscopy or a plate reader to assess the degree of phospholipid accumulation.

-

-

Apoptosis vs. Necrosis (Annexin V/Propidium Iodide Staining):

-

Stain the treated cells with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the stained cells using flow cytometry. Annexin V positive/PI negative cells are considered apoptotic, while PI positive cells are considered necrotic.[21]

-

Visualizing the Mechanisms

Signaling Pathway of Amiodarone and Desethylamiodarone on Cardiac Myocytes

Caption: Differential effects of Amiodarone and Desethylamiodarone on cardiac ion channels and receptors.

Experimental Workflow for Comparative Toxicity Analysis

Caption: Workflow for evaluating the comparative cytotoxicity of Amiodarone and Desethylamiodarone.

Conclusion: A Synergistic and Dichotomous Relationship

The pharmacological actions of amiodarone are inextricably linked to the activity of its primary metabolite, desethylamiodarone. This guide has illuminated the distinct yet often complementary roles these two compounds play in mediating both the therapeutic and toxic effects of amiodarone therapy. While both molecules exhibit a broad spectrum of antiarrhythmic activity, desethylamiodarone emerges as a more potent beta-blocker and a key contributor to the chronic Class III effects. Conversely, the acute calcium channel blocking properties are predominantly attributed to the parent drug.

From a drug development and clinical perspective, it is crucial to recognize that desethylamiodarone is not merely a metabolite but a potent pharmacological agent that significantly shapes the overall response to amiodarone. Its greater cellular accumulation and higher intrinsic cytotoxicity underscore its central role in the development of adverse effects. Future research aimed at developing safer amiodarone analogs should consider the structure-activity relationships that differentiate the therapeutic and toxic profiles of amiodarone and desethylamiodarone. A deeper understanding of their distinct mechanisms of action will pave the way for more targeted and safer antiarrhythmic therapies.

References

-

Nattel, S., Talajic, M., Fermini, B., & Roy, D. (1992). Electrophysiologic effects of desethylamiodarone, an active metabolite of amiodarone: comparison with amiodarone during chronic administration in rabbits. American Heart Journal, 115(2), 351-359. [Link]

-

Bexton, R. S., Camm, A. J., & Milne, J. R. (1983). Comparison of Acute Electrophysiological Effects of Amiodarone and Its Metabolite Desethylamiodarone in Langendorff Perfused Guinea Pig Hearts. Journal of Cardiovascular Pharmacology, 5(5), 843-849. [Link]

-

Wiesner, B., Lüllmann, H., & Lüllmann-Rauch, R. (1987). Cellular accumulation of amiodarone and desethylamiodarone in cultured human cells. Consequences of drug accumulation on cellular lipid metabolism and plasma membrane properties of chronically exposed cells. Biochemical Pharmacology, 36(21), 3671-3678. [Link]

-

Ghovanloo, M. R., Abdelsayed, M., & Ruben, P. C. (2016). Effects of Amiodarone and N-desethylamiodarone on Cardiac Voltage-Gated Sodium Channels. Frontiers in Pharmacology, 7, 39. [Link]

-

Nokin, P., Clinet, M., & Schoenfeld, P. (1986). Differential Effects of Amiodarone and Desethylamiodarone on Calcium Antagonist Receptors. Journal of Cardiovascular Pharmacology, 8(5), 1033-1038. [Link]

-

Hohnloser, S. H., Klingenheben, T., & Singh, B. N. (1994). Effects of amiodarone and its active metabolite desethylamiodarone on the ventricular defibrillation threshold. Journal of the American College of Cardiology, 24(3), 801-806. [Link]

-

Ghovanloo, M. R., Abdelsayed, M., & Ruben, P. C. (2016). Effects of Amiodarone and N-desethylamiodarone on Cardiac Voltage-Gated Sodium Channels. Frontiers in Pharmacology, 7, 39. [Link]

-

Heger, J. J., Prystowsky, E. N., & Zipes, D. P. (1983). Pharmacokinetics of amiodarone, desethylamiodarone and other iodine-containing amiodarone metabolites. European Journal of Clinical Pharmacology, 29(4), 417-423. [Link]

-

Vereckei, A., & Blazovics, A. (2022). Current State of Knowledge on Amiodarone (AMD)-Induced Reactive Oxygen Species (ROS) Production in In Vitro and In Vivo Models. International Journal of Molecular Sciences, 23(19), 11849. [Link]

-

Ghovanloo, M. R., Abdelsayed, M., & Ruben, P. C. (2016). Effects of Amiodarone and N-desethylamiodarone on Cardiac Voltage-Gated Sodium Channels. ResearchGate. [Link]

-

Plomp, T. A., van Rossum, J. M., & van der Vijgh, W. J. (1985). Pharmacokinetics and body distribution of amiodarone and desethylamiodarone in rats after intravenous administration. Arzneimittel-Forschung, 35(12), 1831-1836. [Link]

-

Ghovanloo, M. R., Abdelsayed, M., & Ruben, P. C. (2016). Effects of Amiodarone and N-desethylamiodarone on Cardiac Voltage-Gated Sodium Channels. PMC. [Link]

-

Gross, S. A., Bandyopadhyay, S., & Somani, P. (1987). Amiodarone and desethylamiodarone toxicity in isolated hepatocytes in culture. Cell Biology and Toxicology, 3(3), 289-303. [Link]

-

Bolt, M. W., Card, J. W., & Ryman-Rasmussen, J. P. (2007). Mechanisms of amiodarone and desethylamiodarone cytotoxicity in nontransformed human peripheral lung epithelial cells. Toxicological Sciences, 96(2), 345-353. [Link]

-

Plomp, T. A., van Rossum, J. M., & van der Vijgh, W. J. (1990). Amiodarone and desethylamiodarone concentrations in plasma and tissues of surgically treated patients on long-term oral amiodarone treatment. In Vivo, 4(2), 97-100. [Link]

-

Plomp, T. A., van Rossum, J. M., & van der Vijgh, W. J. (1986). Pharmacokinetics and body distribution of amiodarone and desethylamiodarone in rats after oral administration. Arzneimittel-Forschung, 36(3), 513-519. [Link]

-

De Jong, J. W., Huizer, T., & van der Laarse, A. (1995). Vitamin E reduces accumulation of amiodarone and desethylamiodarone and inhibits phospholipidosis in cultured human cells. Biochemical Pharmacology, 49(12), 1741-1745. [Link]

-

Pourbaix, S., Berger, Y., & Desager, J. P. (1988). Amiodarone Pharmacokinetics in Coronary Patients: Differences Between Acute and One-Month Chronic Dosing. European Journal of Drug Metabolism and Pharmacokinetics, 13(1), 67-72. [Link]

-

Xuan, F., Li, Q., & Li, Y. (2016). The role of CYP 3A4 and 1A1 in amiodarone-induced hepatocellular toxicity. Toxicology Letters, 258, S236. [Link]

-

Pitsiavas, V., Smerdely, P., & Li, M. (1995). Cytotoxic effects of amiodarone and desethylamiodarone on human thyrocytes. The Journal of Endocrinology, 144(2), 333-340. [Link]

-

Nattel, S., & Talajic, M. (1986). Effects of amiodarone and desethylamiodarone on rabbit myocardial beta-adrenoceptors and serum thyroid hormones--absence of relationship to serum and myocardial drug concentrations. Journal of Cardiovascular Pharmacology, 8(5), 989-997. [Link]

-

Somani, P., Bandyopadhyay, S., & Klaunig, J. E. (1990). Amiodarone- and desethylamiodarone-induced myelinoid inclusion bodies and toxicity in cultured rat hepatocytes. Hepatology, 11(1), 81-92. [Link]

-

Kodama, I., & Kamiya, K. (1999). Cellular electropharmacology of amiodarone. Cardiovascular Research, 44(1), 1-3. [Link]

-

Bolt, M. W., & Card, J. W. (2013). Cytotoxic interaction between amiodarone and desethylamiodarone in human peripheral lung epithelial cells. Toxicology and Applied Pharmacology, 271(2), 203-209. [Link]

-

Somani, P. (1989). Basic and clinical pharmacology of amiodarone: relationship of antiarrhythmic effects, dose and drug concentrations to intracellular inclusion bodies. Journal of Clinical Pharmacology, 29(5), 405-412. [Link]

-

Amini, M., & Ahmadiani, A. (2007). Comparative in vitro and in vivo evaluation of three tablet formulations of amiodarone in healthy subjects. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 15(3), 143-149. [Link]

-

Amini, M., & Ahmadiani, A. (2007). Comparative in vitro and in vivo evaluation of three tablet formulations of amiodarone in healthy subjects. ResearchGate. [Link]

-

Nokin, P., Clinet, M., & Schoenfeld, P. (1989). Interaction of amiodarone and desethylamiodarone with the cardiac muscarinic receptor in vitro. Journal of Molecular and Cellular Cardiology, 21(5), 453-460. [Link]

-

Sheldon, R. S., Duff, H. J., & Gillis, A. M. (1987). The antiarrhythmic efficacy of amiodarone and desethylamiodarone, alone and in combination, in dogs with acute myocardial infarction. Journal of the American College of Cardiology, 9(5), 1103-1109. [Link]

-

Reasor, M. J., & Ogle, C. L. (1991). Accumulation of amiodarone and desethylamiodarone by rat alveolar macrophages in cell culture. Biochemical Pharmacology, 41(5), 743-749. [Link]

-

Pomponio, G., Savary, C. C., & Parmentier, C. (2015). In vitro kinetics of amiodarone and its major metabolite in two human liver cell models after acute and repeated treatments. Toxicology in Vitro, 30(1 Pt A), 36-51. [Link]

-

Szabo, I., & Bernat, G. (2022). Comparison of Mitochondrial and Antineoplastic Effects of Amiodarone and Desethylamiodarone in MDA-MB-231 Cancer Line. International Journal of Molecular Sciences, 23(18), 10515. [Link]

-

Chen, J., & Wang, Y. (2024). In vitro and in vivo efficacy and cardiotoxicity evaluation of amiodarone-containing functional nanoparticles to target myocardium and to treat cardiac arrhythmia. Archives of Cardiovascular Diseases, 117(6-7), S208. [Link]

-

Hamer, A. W., & Ikeda, N. (1985). Concentration response relationships of amiodarone and desethylamiodarone. The American Journal of Cardiology, 55(13 Pt 1), 1544-1549. [Link]

Sources

- 1. Frontiers | Effects of Amiodarone and N-desethylamiodarone on Cardiac Voltage-Gated Sodium Channels [frontiersin.org]

- 2. Effects of Amiodarone and N-desethylamiodarone on Cardiac Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Basic and clinical pharmacology of amiodarone: relationship of antiarrhythmic effects, dose and drug concentrations to intracellular inclusion bodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of acute electrophysiological effects of amiodarone and its metabolite desethylamiodarone in Langendorff perfused guinea pig hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of amiodarone and its active metabolite desethylamiodarone on the ventricular defibrillation threshold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Amiodarone and desethylamiodarone toxicity in isolated hepatocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effects of Amiodarone and N-desethylamiodarone on Cardiac Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of amiodarone and desethylamiodarone on rabbit myocardial beta-adrenoceptors and serum thyroid hormones--absence of relationship to serum and myocardial drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Electrophysiologic effects of desethylamiodarone, an active metabolite of amiodarone: comparison with amiodarone during chronic administration in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Differential effects of amiodarone and desethylamiodarone on calcium antagonist receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The role of CYP 3A4 and 1A1 in amiodarone-induced hepatocellular toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics and body distribution of amiodarone and desethylamiodarone in rats after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics and body distribution of amiodarone and desethylamiodarone in rats after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics of amiodarone, desethylamiodarone and other iodine-containing amiodarone metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Amiodarone pharmacokinetics in coronary patients: differences between acute and one-month chronic dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Amiodarone and desethylamiodarone concentrations in plasma and tissues of surgically treated patients on long-term oral amiodarone treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cellular accumulation of amiodarone and desethylamiodarone in cultured human cells. Consequences of drug accumulation on cellular lipid metabolism and plasma membrane properties of chronically exposed cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Accumulation of amiodarone and desethylamiodarone by rat alveolar macrophages in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Mechanisms of amiodarone and desethylamiodarone cytotoxicity in nontransformed human peripheral lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Amiodarone- and desethylamiodarone-induced myelinoid inclusion bodies and toxicity in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Cytotoxic effects of amiodarone and desethylamiodarone on human thyrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Cytotoxic interaction between amiodarone and desethylamiodarone in human peripheral lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Metabolism of Amiodarone to Desethylamiodarone

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the in vitro metabolism of amiodarone, focusing on its primary metabolic pathway: the conversion to desethylamiodarone.

Section 1: Introduction and Clinical Significance

Amiodarone is a potent Class III antiarrhythmic agent widely utilized for managing severe ventricular and supraventricular arrhythmias.[1][2] Its therapeutic efficacy is, however, complicated by a narrow therapeutic window and a wide range of potential adverse effects, including pulmonary, thyroid, and liver toxicities.[3][4] A key aspect of amiodarone's pharmacology is its extensive metabolism in the liver to its major and pharmacologically active metabolite, N-desethylamiodarone (DEA).[4][5][6]

Desethylamiodarone itself exhibits potent antiarrhythmic effects, and its accumulation during long-term therapy is thought to contribute significantly to both the therapeutic and toxic profiles of amiodarone treatment.[7][8] Consequently, understanding the enzymatic processes governing the conversion of amiodarone to desethylamiodarone is paramount for predicting drug-drug interactions, assessing metabolic stability, and elucidating the mechanisms of toxicity. This guide delves into the core enzymology, provides field-proven experimental protocols for studying this metabolic pathway in vitro, and discusses the analytical techniques required for accurate quantification.

Section 2: The Enzymatic Landscape of Amiodarone N-Deethylation

The biotransformation of amiodarone to desethylamiodarone is primarily a Phase I metabolic reaction, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located predominantly in the liver.[5][9][10]

Primary Cytochrome P450 Isoforms Involved

Multiple CYP isoforms have the potential to metabolize amiodarone, but extensive research has identified two key players:

-

CYP3A4: This is recognized as the major enzyme responsible for the N-deethylation of amiodarone in humans.[11][12][13] Its high expression levels in the human liver and intestine underscore its critical role in amiodarone's first-pass metabolism and systemic clearance.[12][14] The involvement of CYP3A4 is strongly supported by inhibition studies using ketoconazole, a potent CYP3A4 inhibitor, which significantly reduces the formation of desethylamiodarone.[12][15] Furthermore, co-administration of grapefruit juice, a known inhibitor of intestinal CYP3A4, dramatically inhibits the production of desethylamiodarone in vivo.[16][17]

-

CYP2C8: This isoform also contributes significantly to the N-deethylation of amiodarone.[14][18][19] Genetic polymorphisms in the CYP2C8 gene can lead to altered enzyme activity, potentially affecting amiodarone metabolism and patient response.[18][20]

Other Contributing Isoforms

While CYP3A4 and CYP2C8 are the primary drivers, other isoforms have been shown to catalyze this reaction, albeit to a lesser extent. In vitro studies using recombinant human CYP enzymes have demonstrated that CYP1A1, CYP1A2, and CYP2D6 can also form desethylamiodarone.[15][21] The contribution of these minor pathways may become more significant in individuals with compromised CYP3A4 or CYP2C8 function or in the presence of specific inducing or inhibiting drugs.

The following diagram illustrates the central role of hepatic CYP enzymes in the metabolism of amiodarone.

Caption: Primary metabolic conversion of amiodarone.

Section 3: Experimental Workflow for In Vitro Amiodarone Metabolism Studies

A robust and reproducible in vitro system is essential for accurately characterizing the metabolism of amiodarone. Human liver microsomes (HLM) are the most widely used and accepted model for such studies as they contain a high concentration of CYP enzymes.[9][10][22]

The following diagram outlines a typical experimental workflow.

Caption: Standard workflow for an in vitro metabolism assay.

Detailed Protocol: Amiodarone Metabolism in Human Liver Microsomes

This protocol provides a self-validating system for determining the kinetic parameters of desethylamiodarone formation.

Materials:

-

Human Liver Microsomes (pooled, from a reputable supplier)

-

Amiodarone Hydrochloride

-

N-desethylamiodarone (as an analytical standard)

-

NADPH Regenerating System (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

Acetonitrile (HPLC grade, for reaction termination and sample preparation)

-

Internal Standard (IS) for LC-MS/MS analysis (e.g., d4-amiodarone and d4-desethylamiodarone)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of amiodarone in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically <0.2%) to avoid inhibition of enzyme activity.[10]

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Thaw the human liver microsomes on ice immediately before use.

-

-

Incubation:

-

In a microcentrifuge tube, combine the potassium phosphate buffer, HLM (e.g., final concentration of 0.2-0.5 mg/mL), and varying concentrations of amiodarone to cover a range suitable for kinetic analysis (e.g., 0.5-100 µM).

-

Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to allow the substrate to equilibrate with the enzymes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubate for a predetermined time (e.g., 0, 5, 15, 30, 60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This step precipitates the microsomal proteins and stops the enzymatic reaction.

-

-

Sample Processing and Analysis:

-

Vortex the terminated reaction mixture and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

Analyze the samples by a validated LC-MS/MS method for the quantification of amiodarone and desethylamiodarone.

-

Analytical Considerations: LC-MS/MS Quantification

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the gold standard for the sensitive and specific quantification of amiodarone and desethylamiodarone in complex biological matrices.[23][24][25][26]

Key Parameters for a Robust LC-MS/MS Method:

-

Chromatographic Separation: A C18 column is commonly used to achieve good separation of the lipophilic amiodarone and its metabolite from matrix components.[23] A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate with formic acid) and an organic component (e.g., methanol or acetonitrile) is typically employed.[25]

-

Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for amiodarone, desethylamiodarone, and the internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Amiodarone | [Typical Value] | [Typical Value] |

| Desethylamiodarone | [Typical Value] | [Typical Value] |

| d4-Amiodarone (IS) | [Typical Value] | [Typical Value] |

| Note: Specific m/z values should be optimized for the instrument used. |

Section 4: Data Analysis and Interpretation

Enzyme Kinetics

By measuring the rate of desethylamiodarone formation at different amiodarone concentrations, key enzyme kinetic parameters can be determined using the Michaelis-Menten equation:

V = (Vmax * [S]) / (Km + [S])

Where:

-

V is the initial velocity (rate of metabolite formation)

-

Vmax is the maximum reaction velocity

-

Km is the Michaelis constant (substrate concentration at half Vmax)

-

[S] is the substrate concentration (amiodarone)

These parameters are typically determined by non-linear regression analysis of the velocity versus substrate concentration data.

Intrinsic Clearance

The intrinsic clearance (CLint), a measure of the metabolic capacity of the liver, can be calculated as:

CLint = Vmax / Km

CLint is a critical parameter used in in vitro-in vivo extrapolation (IVIVE) to predict the hepatic clearance of a drug in humans.

Section 5: Causality and Self-Validation in Experimental Design

-

Linearity of Metabolite Formation: It is crucial to ensure that the chosen incubation time falls within the linear range of desethylamiodarone formation. This is validated by performing a time-course experiment. This ensures that the measured initial velocity is a true reflection of the enzyme's catalytic rate and not limited by substrate depletion or product inhibition.

-

Protein Concentration: The microsomal protein concentration should be optimized to ensure that the rate of metabolism is linear with respect to the protein concentration. This confirms that the amount of enzyme is not a limiting factor in the assay.

-

Use of Internal Standards: The inclusion of a stable isotope-labeled internal standard is critical for accurate quantification. It corrects for variations in sample processing, extraction efficiency, and instrument response, thereby ensuring the trustworthiness of the analytical data.

-